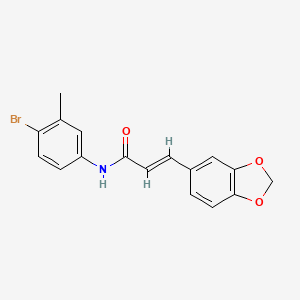

3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide

Übersicht

Beschreibung

3-(1,3-Benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a benzodioxole ring and a bromomethylphenyl group, which may impart unique chemical and biological properties. Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Acrylamide Formation: The final step involves the reaction of the benzodioxole derivative with 4-bromo-3-methylphenylamine and acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

Reduction: Reduction reactions could target the acrylamide group or the bromine atom.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

Substitution: Conditions for substitution reactions might involve reagents like sodium hydride (NaH) or palladium catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with benzodioxole structures often exhibit antimicrobial activity. Preliminary studies suggest that 3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide may inhibit the growth of certain bacteria and fungi. The mechanisms may involve interference with microbial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. Its structural components suggest potential interactions with specific enzymes or receptors involved in cancer progression. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol with appropriate aldehydes or ketones.

- Bromination : The introduction of the bromo group on the aromatic ring can be accomplished using brominating agents such as N-bromosuccinimide.

- Acrylamide Formation : The final step involves coupling the benzodioxole derivative with an acrylamide precursor to yield the target compound.

Case Study 1: Anticancer Activity Assessment

In a study conducted by researchers at Istanbul University, derivatives of similar structures were evaluated for anticancer activity against various cancer cell lines. The findings indicated that compounds featuring similar functional groups demonstrated significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that this compound could exhibit comparable efficacy .

Case Study 2: Antimicrobial Evaluation

A separate investigation focused on assessing the antimicrobial properties of compounds containing the benzodioxole structure. Results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar antimicrobial capabilities .

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular pathways. The benzodioxole ring and acrylamide group could play roles in binding to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1,3-Benzodioxol-5-yl)-N-phenylacrylamide: Lacks the bromine and methyl groups.

3-(1,3-Benzodioxol-5-yl)-N-(4-chloro-3-methylphenyl)acrylamide: Contains a chlorine atom instead of bromine.

3-(1,3-Benzodioxol-5-yl)-N-(4-bromo-phenyl)acrylamide: Lacks the methyl group.

Uniqueness

The presence of both the bromine and methyl groups in 3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide may confer unique reactivity and biological activity compared to its analogs. These substituents could influence the compound’s electronic properties, steric interactions, and overall stability.

Biologische Aktivität

3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's structure, synthesis, biological properties, and relevant studies that highlight its significance in drug development.

Structural Characteristics

The molecular formula of this compound is C15H14BrN O2, with a molecular weight of approximately 408.29 g/mol. The compound features a benzodioxole moiety , which is associated with various biological activities, and an acrylamide functional group that enhances its chemical reactivity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzodioxole ring and subsequent substitution reactions to introduce the bromo and methyl groups. The detailed synthetic pathway remains an area of ongoing research to optimize yields and purity.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the benzodioxole structure is often linked to enhanced activity against various pathogens. For instance, compounds derived from benzodioxole have shown effectiveness against bacterial strains and fungi, indicating a potential for this compound to be explored as an antimicrobial agent.

Anticancer Potential

Research has indicated that compounds with similar structural features to this compound may possess anticancer properties . The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Studies are ongoing to elucidate these pathways more comprehensively .

Larvicidal Activity

A related study focused on the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. While this study did not directly test our compound, it highlighted the potential for benzodioxole-based compounds to exhibit significant biological effects against insect vectors. The findings suggest that modifications to the benzodioxole structure can enhance efficacy while maintaining low toxicity levels in mammalian systems .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone | Contains a nitro group | Potentially enhanced biological activity due to nitro substitution |

| N-(4-Bromo-3-methylphenyl)-3-(3-phenoxyphenyl)acrylamide | Similar phenyl substitution | Different substituents may alter biological activity |

| 1,3-Benzodioxol-5-y{4-[5-(4-chlorobenzyl)-6-methyl-2-phenyl-4-pyrimidinyl]-1,4-diazepan-1-y}methanone | Complex diazepane structure | Broader pharmacological profile due to multiple functional groups |

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of related compounds on various cancer cell lines. Results indicated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in anticancer therapies .

Toxicity Assessments

Toxicological evaluations have shown that some derivatives based on the benzodioxole framework possess low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations. This aspect is crucial for therapeutic applications where safety profiles are paramount .

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-11-8-13(4-5-14(11)18)19-17(20)7-3-12-2-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQJREUXYAKACF-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.